The presence of the trifluoroacetyl group indicates 1M3TFI could be a useful intermediate in organic synthesis. Trifluoroacetyl groups are often employed as protecting groups for amines, due to their ease of introduction and removal under specific conditions []. 1M3TFI could potentially be used as a starting material for the synthesis of more complex indole derivatives with various functionalities.
Indole is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals []. Modifications at different positions of the indole ring can lead to diverse biological activities. 1M3TFI possesses a methyl group at the first position (1-position) and a trifluoroacetyl group at the third position (3-position) of the indole ring.
1-Methyl-3-(trifluoroacetyl)-1H-indole is an indole derivative characterized by the presence of a trifluoroacetyl group at the 3-position and a methyl group at the 1-position. Its chemical formula is and it has a molecular weight of 251.18 g/mol. This compound exhibits unique properties due to the electronegative trifluoroacetyl group, which significantly influences its chemical reactivity and biological activity.
Research indicates that indole derivatives, including 1-methyl-3-(trifluoroacetyl)-1H-indole, exhibit a range of biological activities:
The synthesis of 1-methyl-3-(trifluoroacetyl)-1H-indole can be achieved through several methods:
1-Methyl-3-(trifluoroacetyl)-1H-indole has potential applications in various fields:
Interaction studies involving 1-methyl-3-(trifluoroacetyl)-1H-indole have focused on its binding affinities with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, which could elucidate its pharmacological effects. Further research is needed to characterize these interactions fully.
Several compounds share structural similarities with 1-methyl-3-(trifluoroacetyl)-1H-indole. Here are some notable examples:
The uniqueness of 1-methyl-3-(trifluoroacetyl)-1H-indole lies in its specific combination of functional groups, particularly the trifluoroacetyl moiety that imparts distinctive electronic characteristics. This makes it a subject of interest in both synthetic organic chemistry and pharmacology.
The most extensively studied approach for synthesizing 1-methyl-3-(trifluoroacetyl)-1H-indole involves copper-mediated direct trifluoroacetylation reactions employing ethyl trifluoropyruvate as the trifluoroacetylating reagent. This methodology provides an operationally simple and practical route for the preparation of 3-trifluoroacetylindole derivatives under mild reaction conditions. The reaction proceeds through a copper-catalyzed mechanism that enables the selective introduction of the trifluoroacetyl group at the highly reactive 3-position of the indole nucleus.
The optimal reaction conditions for this transformation involve treating 1-methylindole with ethyl trifluoropyruvate in the presence of copper(I) chloride as the mediating metal source. The reaction is typically conducted in dimethyl sulfoxide as the solvent at elevated temperatures of 80 degrees Celsius for approximately 12 hours under an air atmosphere. The copper loading of 0.6 equivalents relative to the indole substrate has been found to provide optimal conversion rates while maintaining good selectivity for the desired 3-substituted product.
Experimental procedures for this transformation demonstrate remarkable consistency in yield and selectivity. The standard protocol involves combining 1-methylindole (0.3 millimoles), ethyl trifluoropyruvate (2.0 equivalents), copper(I) chloride (0.6 equivalents), and dimethyl sulfoxide (1.5 milliliters) in a screw-capped vial. The reaction mixture is heated in a temperature-controlled aluminum heating block set at 80 degrees Celsius, with reaction progress monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate followed by purification through column chromatography.
The spectroscopic characterization of the resulting 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanone reveals distinctive nuclear magnetic resonance patterns. The proton nuclear magnetic resonance spectrum in deuterated chloroform shows characteristic signals at 8.42-8.40 parts per million for the aromatic proton, 7.91 parts per million for the indole 2-H proton, 7.41 parts per million for the remaining aromatic protons, and 3.90 parts per million for the N-methyl group. The carbon-13 nuclear magnetic resonance spectrum displays the characteristic trifluoroacetyl carbonyl carbon at 174.74 parts per million with the expected quartet coupling pattern due to coupling with the trifluoromethyl group.
The copper-mediated trifluoroacetylation reaction demonstrates broad substrate tolerance, accommodating various substitution patterns on the indole ring system. However, the reaction efficiency is significantly influenced by the electronic nature and steric environment of substituents present on the indole nucleus. Substituents at the 2-position or 4-position of the indole ring have been observed to affect reaction outcomes, generally resulting in diminished yields compared to unsubstituted or electron-donating substituted indoles.
The proposed mechanism for this transformation involves initial coordination of the copper catalyst to ethyl trifluoropyruvate, followed by decarboxylative activation to generate a reactive trifluoroacetyl-copper intermediate. This electrophilic species then undergoes selective attack at the electron-rich 3-position of the indole ring, facilitated by the inherent nucleophilicity of this position. The regioselectivity observed in these reactions is consistent with the established reactivity patterns of indole derivatives toward electrophilic aromatic substitution reactions.
X-ray crystallography provides definitive structural information about 1-Methyl-3-(trifluoroacetyl)-1H-indole and related compounds [1]. Crystallographic analysis of trifluoroacetyl-substituted indole derivatives reveals critical geometric parameters that define the molecular architecture. The melting point of the compound has been determined to be 102-104°C, indicating good thermal stability [2].
Related crystallographic studies on bis-indole systems containing trifluoromethyl groups demonstrate significant structural features [1]. In a closely related compound, crystal structure determination revealed a dihedral angle between indole ring systems of 52.13(6)°, with N-methyl groups oriented away from each other [1]. The crystallographic data shows the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 10.0033(3) Å, b = 12.9427(3) Å, c = 16.2699(7) Å, β = 102.571(4)°, and V = 2055.96(12) ų [1].
The trifluoroacetyl group introduces distinctive structural characteristics through its strong electron-withdrawing nature. The CF₃ group adopts specific orientations that minimize steric hindrance while maximizing electronic stabilization . Key bond lengths in related structures include C-F bonds ranging from 1.337(2) to 1.342(2) Å, which are typical for trifluoromethyl groups [1]. The C-C bond connecting the trifluoroacetyl group to the indole ring system measures approximately 1.541(2) Å [1].
Detailed geometric analysis reveals that the indole ring system maintains its characteristic planar geometry, with the trifluoroacetyl substituent at position 3 exhibiting rotational freedom around the C-C bond . X-ray crystallography resolves conformational ambiguities, particularly regarding torsional angles between the indole and trifluoroacetyl moieties . The compound exhibits three short intramolecular C-H⋯F contacts: C3-H3⋯F1 (2.969 Å), C16-H16⋯F3 (3.029 Å), and C26-H26⋯F2 (2.989 Å) [1].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-Methyl-3-(trifluoroacetyl)-1H-indole through multiple nuclei observation. The molecular formula C₁₁H₈F₃NO corresponds to specific NMR signatures that enable unambiguous identification [4].
The ¹H NMR spectrum of 1-Methyl-3-(trifluoroacetyl)-1H-indole exhibits characteristic patterns reflecting the compound's electronic and structural features. The N-methyl group appears as a sharp singlet at approximately 3.8-4.0 ppm, integrated for three protons [5]. The indole aromatic protons display typical splitting patterns in the 7.0-8.0 ppm region, with the H-2 proton showing distinctive chemical shift due to proximity to the electron-withdrawing trifluoroacetyl group [6].
Recent studies on related methylindole derivatives demonstrate that DFT-calculated ¹H NMR chemical shifts using the gauge-invariant atomic orbital method provide excellent correlation with experimental observations [6]. The inclusion of solvent effects in NMR calculations produces twice less dispersive data and better fitting results to experimental observations [6].
The ¹³C NMR spectrum provides detailed information about the carbon framework. The carbonyl carbon of the trifluoroacetyl group typically appears in the 180-190 ppm region, significantly deshielded due to the electron-withdrawing trifluoromethyl group [7]. The trifluoromethyl carbon exhibits characteristic quartet coupling due to ¹³C-¹⁹F coupling, appearing around 115-120 ppm [7].
The indole ring carbons show well-resolved signals in the aromatic region (100-160 ppm), with the C-3 carbon bearing the trifluoroacetyl substituent appearing downfield due to the electron-withdrawing effect [8]. The N-methyl carbon appears as a sharp signal around 32-35 ppm [6].
¹⁹F NMR spectroscopy provides unique insights into the electronic environment of the trifluoromethyl group. The trifluoroacetyl fluorines typically appear as a sharp singlet around -75 to -80 ppm relative to CFCl₃ [9]. The chemical shift position reflects the strong electron-withdrawing nature of the adjacent carbonyl group [7].
Studies on trifluoroacetone and related compounds demonstrate that ¹⁹F NMR is particularly sensitive to hydrogen bonding and conformational changes [7]. The trifluoromethyl group's ¹⁹F signals can provide information about intramolecular interactions, particularly with nearby aromatic systems [9].
Density functional theory calculations provide fundamental insights into the electronic structure and properties of 1-Methyl-3-(trifluoroacetyl)-1H-indole. Computational studies employing various DFT functionals reveal critical electronic characteristics governing the compound's reactivity and stability.
DFT calculations on indole derivatives have been extensively validated using multiple functionals and basis sets [10] [11]. The B3LYP functional combined with 6-311G(d,p) basis sets demonstrates excellent performance for indole systems, providing structural parameters within 0.005 Å and 1.1° of experimental values [10]. For trifluoroacetyl-substituted systems, the inclusion of diffuse functions in basis sets such as 6-311++G(d,p) improves the description of the electronegative fluorine atoms [12].
Recent studies indicate that the B3LYP functional combined with the N07D basis set yields the best agreement with experimental vibrational data for indole derivatives, with mean unsigned error of 5.1 cm⁻¹ and root-mean-square error of 7.2 cm⁻¹ [11]. The M06-2X functional also shows good performance for systems containing electron-withdrawing groups like trifluoroacetyl [12].
The electronic structure of 1-Methyl-3-(trifluoroacetyl)-1H-indole is characterized by significant modifications to the frontier molecular orbitals due to the trifluoroacetyl substituent. The HOMO and LUMO energies provide insights into the compound's electron-donating and electron-accepting abilities [13] [14].
The HOMO is primarily localized on the indole ring system, particularly concentrated on the electron-rich benzene portion [15]. The LUMO shows significant contribution from the trifluoroacetyl group, reflecting its strong electron-withdrawing character [15]. This spatial separation of frontier orbitals indicates potential for intramolecular charge transfer processes.
The HOMO-LUMO gap represents a critical parameter determining chemical reactivity. Electron-withdrawing substituents like trifluoroacetyl typically increase the HOMO-LUMO gap, resulting in enhanced kinetic stability [16]. Studies on related trifluoromethyl-containing compounds show energy gaps in the range of 4.2-4.7 eV [12].
DFT calculations reveal significant charge redistribution upon trifluoroacetyl substitution. The electronegative fluorine atoms create regions of negative electrostatic potential, while the carbonyl carbon and adjacent indole positions become electron-deficient [17]. This charge distribution pattern influences both chemical reactivity and intermolecular interactions [17].
The trifluoromethyl group exhibits strong electron-withdrawing effects through both inductive and field effects [18]. Natural population analysis shows substantial positive charge development on the carbonyl carbon and adjacent aromatic carbons [12]. The dipole moment of the molecule increases significantly compared to unsubstituted 1-methylindole due to the polar trifluoroacetyl group [12].
DFT calculations provide detailed vibrational analysis for 1-Methyl-3-(trifluoroacetyl)-1H-indole. The trifluoroacetyl group introduces characteristic vibrational modes, including C=O stretching around 1680-1720 cm⁻¹ and C-F stretching modes in the 1100-1300 cm⁻¹ region [19].
The carbonyl stretching frequency is significantly influenced by the electron-withdrawing trifluoromethyl group, appearing at higher frequencies compared to simple acetyl derivatives [19]. CF₃ deformation modes appear in the 500-800 cm⁻¹ region, providing diagnostic fingerprints for structural identification [19].
Conformational analysis of 1-Methyl-3-(trifluoroacetyl)-1H-indole reveals significant differences compared to the parent indole scaffold, primarily due to the bulky trifluoroacetyl substituent and its electronic effects.
The parent indole molecule exhibits a planar structure with minimal conformational flexibility [10]. Introduction of the N-methyl group at position 1 introduces slight pyramidalization at nitrogen but maintains overall planarity of the ring system [6]. The addition of the trifluoroacetyl group at position 3 significantly alters the electronic distribution and introduces new conformational possibilities [5].
DFT calculations reveal that the trifluoroacetyl substitution causes substantial changes in electron density distribution compared to parent indole [18]. The C-3 position becomes more electrophilic, while the overall π-electron system is perturbed by the strong electron-withdrawing effect [18]. Bond lengths within the indole ring show minor but measurable changes, with the C2-C3 bond exhibiting reduced double-bond character [10].
Conformational preferences of 1-Methyl-3-(trifluoroacetyl)-1H-indole are influenced by solvent polarity and intermolecular interactions. The polar trifluoroacetyl group can participate in hydrogen bonding as an acceptor, potentially stabilizing specific conformations in protic solvents [7]. Computational studies including implicit solvation models demonstrate that polar solvents stabilize conformations with exposed carbonyl groups [11].
The trifluoromethyl group exhibits unique solvation behavior due to its lipophobic and hydrophobic properties [5]. This affects both conformational equilibria and overall molecular recognition properties. Density functional theory calculations with solvation models such as SMD and SM8 provide insights into environmental effects on conformational stability [11].
Molecular dynamics simulations and transition state calculations reveal the pathways for conformational interconversion in 1-Methyl-3-(trifluoroacetyl)-1H-indole. The primary conformational coordinate involves rotation around the C3-C(carbonyl) bond, with barriers typically in the range of 10-20 kJ/mol depending on the specific conformation [22].
The CF₃ group rotation represents a lower-energy process with barriers around 2-5 kJ/mol, allowing rapid equilibration between different orientations at ambient temperature [7]. This rapid rotation averages the NMR signals of the three fluorine atoms, resulting in the observed singlet in ¹⁹F NMR spectra [7].
The electrophilic aromatic substitution patterns of 1-Methyl-3-(trifluoroacetyl)-1H-indole demonstrate distinct regioselectivity that differs markedly from unsubstituted indoles. The presence of both the electron-donating N-methyl group and the electron-withdrawing trifluoroacetyl substituent creates a unique electronic environment that governs the reactivity hierarchy across the aromatic system [1] [2].
The C2 position exhibits enhanced reactivity toward electrophilic species due to the activating influence of the N-methyl substituent, which increases electron density at this site through resonance donation [3] [4]. Experimental studies have shown that electrophilic aromatic substitution reactions preferentially occur at the C2 position, with reaction rates approximately 2-3 times higher than at other available sites [1] [5]. This enhanced reactivity stems from the stabilization of the resulting arenium ion intermediate through delocalization involving the nitrogen lone pair [6].
The C4 position represents the secondary site for electrophilic attack, displaying moderate reactivity that is influenced by both the proximity to the electron-withdrawing trifluoroacetyl group at C3 and the activating effect of the indole nitrogen [2] [5]. The regioselectivity at C4 is particularly notable in reactions with bulky electrophiles, where steric considerations favor this position over the more hindered C2 site [7]. Studies have demonstrated that chlorination reactions using N-chlorosuccinimide preferentially target the C4 position when C2 access is sterically limited [8].
The electronic influence of the trifluoroacetyl group significantly modulates the reactivity pattern compared to simple N-methylindole derivatives. The strong electron-withdrawing nature of the trifluoroacetyl moiety (σp = +0.84) creates a pronounced electronic asymmetry within the molecule [4] [9]. This asymmetry manifests in differential activation energies for electrophilic substitution, with C2 substitution exhibiting activation barriers approximately 8-12 kJ/mol lower than C4 substitution for typical electrophiles such as bromine or nitronium ion [10].
Kinetic studies have revealed that the rate-determining step in C2 substitution involves the formation of the σ-complex intermediate, while C4 substitution follows a different mechanistic pathway where electrophile approach and initial bonding are rate-limiting [11] [10]. The trifluoroacetyl group's influence extends beyond simple inductive effects, as computational studies indicate significant hyperconjugative interactions between the carbonyl π* orbital and the aromatic π-system [12].
Temperature-dependent selectivity studies have shown that C2/C4 regioselectivity ratios vary from 3.2:1 at room temperature to 5.8:1 at -78°C for nitration reactions, indicating that the C2 pathway has a more favorable entropic component [4]. This temperature dependence has been attributed to differences in the degrees of freedom lost upon forming the respective transition states.
The N-methyl substituent in 1-Methyl-3-(trifluoroacetyl)-1H-indole plays a crucial role in stabilizing specific tautomeric forms and preventing certain equilibrium processes that are common in unsubstituted indole systems [13] [14]. Unlike NH-indoles, which can participate in prototropic tautomerism, the N-methylated derivative exhibits restricted conformational flexibility due to the fixed methylation state [15] [16].
Computational studies using AM1 and PM3 semiempirical methods have revealed that the N-methyl group preferentially adopts conformations that minimize steric interactions with the trifluoroacetyl substituent [13]. The most stable conformation places the methyl group approximately 180° from the carbonyl oxygen, reducing unfavorable dipolar interactions and maximizing the separation between the two electron-rich regions [16].
The presence of the N-methyl group fundamentally alters the electronic distribution within the indole ring system through both inductive and resonance effects [17]. Nuclear magnetic resonance studies have shown that the N-methyl carbon appears as a characteristic singlet at δC 33.1-33.2 ppm in 13C NMR spectra, with the chemical shift being relatively insensitive to solvent polarity changes [18]. This stability indicates minimal participation of the N-methyl group in rapid exchange processes or conformational interconversion [19].
Tautomeric equilibrium studies have demonstrated that N-methylated indoles cannot access the indoline tautomeric form that is occasionally observed in NH-indole systems under specific conditions [20] [21]. The methylation effectively locks the compound in the aromatic indole form, preventing the formation of the corresponding 2,3-dihydroindole tautomer. This constraint has important implications for the compound's reactivity profile and photochemical behavior [15].
The rotational barrier around the N-methyl bond has been estimated at approximately 45-50 kJ/mol through variable-temperature NMR studies [16]. This barrier is significantly higher than typical N-alkyl rotational barriers due to the aromatic character of the indole nitrogen and the partial double-bond character of the N-methyl bond arising from resonance contributions [22].
Solvent effects on the N-methyl group conformation have been investigated using COSMO solvation models, revealing that polar protic solvents stabilize conformations where the methyl group is oriented to minimize dipole-dipole interactions with the trifluoroacetyl substituent [13]. In contrast, aprotic solvents show less pronounced conformational preferences, suggesting that hydrogen bonding interactions play a role in conformational stabilization [23].
The N-methyl group also influences the basicity of the indole nitrogen, reducing the pKa by approximately 1.5 units compared to the parent NH-indole due to inductive electron withdrawal [22]. This reduced basicity affects the compound's protonation behavior and its interactions with Lewis acids, which is particularly relevant for catalytic transformations involving coordination to the indole nitrogen [20].
The trifluoroacetyl substituent at the C3 position of 1-Methyl-3-(trifluoroacetyl)-1H-indole serves as a powerful directing group for ortho-functionalization reactions, particularly enabling selective transformations at the C2 and C4 positions [24] [25]. The strong electron-withdrawing nature of this group, combined with its ability to coordinate to metal centers, makes it an effective directing element for various catalytic processes [26] [27].
Palladium-catalyzed ortho-trifluoromethylation reactions have been successfully developed using the trifluoroacetyl group as a directing element [25] [28]. These transformations proceed through initial coordination of the carbonyl oxygen to the palladium center, followed by cyclometalation at the adjacent C2 or C4 positions. The presence of trifluoroacetic acid as a promoter is crucial for these reactions, as it facilitates the formation of the active palladium species and promotes reductive elimination steps [25].
The directing effect operates through a chelation-controlled mechanism where the carbonyl oxygen coordinates to the metal center, bringing it into proximity with the target C-H bond [29] [27]. This coordination creates a five- or six-membered metallacycle intermediate, depending on whether C2 or C4 functionalization occurs. Computational studies have shown that C2 metallacycle formation is thermodynamically favored by approximately 12 kJ/mol, explaining the observed regioselectivity in most directed metalation reactions [26].
Iron-catalyzed directed functionalization reactions have also been developed, taking advantage of the trifluoroacetyl group's ability to coordinate to iron centers [30]. These reactions typically proceed under milder conditions than their palladium counterparts and show excellent functional group tolerance. The iron-mediated processes often follow radical mechanisms, where the initial coordination is followed by single-electron transfer processes that generate reactive radical intermediates [30].
The trifluoroacetyl directing group has been employed in various cross-coupling reactions, including Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling processes [26] [31]. In these transformations, the directing group facilitates the initial C-H activation step, after which standard cross-coupling mechanisms operate to install the desired substituents. The strong coordination ability of the trifluoroacetyl group ensures high regioselectivity even with challenging coupling partners [27].
Temperature and solvent effects significantly influence the efficiency of trifluoroacetyl-directed reactions [32] [33]. Polar solvents such as trifluoroacetic acid or dichloromethane typically provide optimal results, as they stabilize the charged intermediates formed during the catalytic cycle [25] [28]. Reaction temperatures in the range of 80-120°C are commonly employed, representing a balance between reaction rate and catalyst stability [32].
The synthetic utility of trifluoroacetyl-directed ortho-functionalization has been demonstrated in the preparation of complex indole derivatives with multiple substituents [29] [31]. Sequential directed functionalization reactions allow for the controlled introduction of different functional groups at specific positions, providing access to highly substituted indole scaffolds that would be difficult to prepare through conventional synthetic methods [26].
The radical chemistry of 1-Methyl-3-(trifluoroacetyl)-1H-indole encompasses diverse transformation pathways that exploit the unique electronic properties imparted by both the N-methyl and trifluoroacetyl substituents [34] [35]. These radical processes often proceed through mechanisms that differ substantially from those observed in unsubstituted indoles, owing to the altered electron density distribution and the presence of reactive functional groups [36] [37].
Carbon-centered radical formation typically occurs through hydrogen atom abstraction at the C2 or C4 positions, with the resulting radicals being stabilized by delocalization into the aromatic π-system [38] [39]. The regioselectivity of hydrogen abstraction follows the order C2 > C4 > C7, reflecting the electronic activation by the N-methyl group and the relative accessibility of these positions [40] [41]. Computational studies have shown that C2 radical formation is favored by approximately 15 kJ/mol over C4 radical formation, consistent with experimental observations [38].
Photoredox-catalyzed transformations represent a particularly important class of radical reactions for this compound [35] [36]. These processes typically involve single-electron oxidation of the indole nucleus to generate radical cation intermediates, which then undergo various coupling reactions with suitable radical acceptors. The electron-withdrawing trifluoroacetyl group facilitates these oxidations by lowering the oxidation potential of the indole system [35].
Trifluoromethyl radical addition reactions have been extensively studied, revealing interesting regioselectivity patterns that differ from those observed with electrophilic reagents [36] [38]. Computational analyses indicate that trifluoromethyl radicals preferentially add to the C2 position, with an activation barrier that is 0.8 kcal/mol lower than for C3 addition [38]. This preference arises from the benzylic radical stabilization available at the C2 position combined with the electronic activation by the nitrogen atom [36].
Dearomatization reactions mediated by radical processes provide access to structurally diverse indoline derivatives [35] [41]. These transformations typically proceed through nucleophilic radical addition to the electron-deficient C2=C3 double bond, followed by rearomatization or further cyclization processes. The trifluoroacetyl group serves as an electron-withdrawing activator that makes the indole ring susceptible to nucleophilic radical attack [35].
The formation of nitrogen-centered radicals occurs primarily through oxidative processes involving the N-methyl group [37] [42]. These radicals can participate in various coupling reactions, including N-arylation and N-alkylation processes. The stability of N-centered radicals is enhanced by the aromatic indole system, which provides additional delocalization pathways [37].
Cascade radical cyclization reactions have been developed that exploit multiple radical centers within the molecule [34] [41]. These processes often involve initial radical formation at one site, followed by intramolecular radical addition or coupling to generate polycyclic products. The presence of the trifluoroacetyl group provides additional functionality that can participate in these cascade sequences [34].
Mechanistic studies using electron paramagnetic resonance spectroscopy have provided detailed insights into the structure and reactivity of radical intermediates [41] [43]. These studies reveal that radical formation is often accompanied by significant changes in the electronic structure of the indole ring, with the unpaired electron being delocalized across multiple positions depending on the initial site of radical generation [43].